(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
Description
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
PWWXYDYIZYOBEG-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane: Synthesis, Reactivity, and Applications
Foreword: Navigating the Landscape of a Novel Chiral Building Block
Welcome to a comprehensive exploration of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, a chiral epoxide of significant interest to the discerning researcher in drug discovery and materials science. It is important to note at the outset that a specific CAS number for this compound is not readily found in public databases. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds and fundamental principles of organic chemistry to provide a robust and scientifically grounded resource. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the synthetic potential of this intriguing molecule.
Molecular Architecture and Physicochemical Profile
The structure of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is characterized by a strained three-membered oxirane ring directly attached to a phenyl group substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the meta positions. The '(2R)' designation specifies the stereochemistry at the chiral benzylic carbon of the epoxide.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Scientific Rationale |
| Molecular Formula | C₁₀H₅F₆O | Derived from the chemical structure. |
| Molecular Weight | 270.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless oil or low-melting solid | Based on similar phenyl oxiranes. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water. | The hydrophobic phenyl and trifluoromethyl groups dominate the molecule's polarity. |
| Boiling Point | Elevated due to the high molecular weight and polarity of the C-F bonds. | Trifluoromethyl groups significantly increase the boiling point compared to unsubstituted phenyloxirane. |
| Chirality | Contains one stereocenter at the C2 position of the oxirane ring. | The '(2R)' configuration is crucial for its application in asymmetric synthesis. |
Strategic Synthesis: A Proposed Enantioselective Route
The enantioselective synthesis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane can be strategically approached from the commercially available 3,5-bis(trifluoromethyl)benzaldehyde. A robust and reliable method involves a two-step sequence: a Wittig reaction to construct the corresponding styrene, followed by an asymmetric epoxidation.
Diagram: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of the target chiral epoxide.
Experimental Protocol: A Guideline for Synthesis
Part A: Synthesis of 3,5-Bis(trifluoromethyl)styrene
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of a strong base, such as n-butyllithium in hexanes, dropwise. Allow the resulting bright yellow-orange mixture to stir at room temperature for 1 hour to ensure complete formation of the Wittig reagent.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired styrene.
Part B: Asymmetric Epoxidation to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
The Shi epoxidation is a powerful method for the asymmetric epoxidation of unfunctionalized olefins, including styrenes, using a fructose-derived chiral ketone as the catalyst.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the 3,5-bis(trifluoromethyl)styrene and the Shi catalyst in a suitable solvent system, such as a mixture of acetonitrile and a phosphate buffer solution.
-
Addition of Oxidant: Add a buffered solution of Oxone® (potassium peroxymonosulfate) to the reaction mixture in portions over a period of time, while maintaining a controlled temperature (typically 0 °C to room temperature). The pH of the reaction is critical and should be carefully maintained.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate.
-
Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomerically enriched epoxide can be purified by flash column chromatography.
Chemical Reactivity: The Nucleophilic Ring-Opening
The cornerstone of this epoxide's utility lies in its susceptibility to nucleophilic ring-opening. The significant ring strain of the oxirane, coupled with the powerful electron-withdrawing nature of the two trifluoromethyl groups, renders the epoxide highly reactive towards nucleophiles.[2] These electron-withdrawing groups enhance the electrophilicity of the epoxide carbons.[3]
Regioselectivity: A Tale of Two Carbons
The outcome of the ring-opening reaction is dictated by the regioselectivity of the nucleophilic attack, which in turn is highly dependent on the reaction conditions.
-
Under Basic or Neutral Conditions (S_N2 Mechanism): The nucleophile will predominantly attack the less sterically hindered terminal carbon (C1) of the oxirane ring. This is a classic S_N2 reaction, resulting in the formation of a secondary alcohol at the benzylic position (C2).[4]
-
Under Acidic Conditions (S_N1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making the epoxide an even better electrophile. The positive charge is better stabilized at the benzylic carbon (C2) due to resonance with the phenyl ring. Consequently, the nucleophile will preferentially attack the more substituted benzylic carbon. This pathway has significant S_N1 character.
Diagram: Mechanism of Nucleophilic Ring-Opening
Caption: Regioselectivity in the ring-opening of the target epoxide.
Applications in Drug Discovery and Beyond
Chiral epoxides are invaluable building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The resulting 1,2-amino alcohols, diols, and other difunctionalized compounds from the ring-opening of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane are key synthons for:
-
β-Blockers and β-Agonists: The 1-amino-2-hydroxypropyl pharmacophore is a common feature in this class of drugs.
-
Protease Inhibitors: The diol and amino alcohol motifs can mimic the transition state of peptide hydrolysis.
-
Chiral Ligands: The difunctional nature of the ring-opened products makes them suitable for the synthesis of ligands for asymmetric catalysis.
The presence of the 3,5-bis(trifluoromethyl)phenyl moiety can impart unique properties to the final molecule, such as increased metabolic stability, enhanced lipophilicity, and specific interactions with biological targets through fluorine-protein contacts.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is not available, the following precautions should be taken based on the known hazards of similar compounds like phenyloxirane and other fluorinated aromatics.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: Epoxides as a class are known to be alkylating agents and should be treated as potentially toxic. Phenyloxirane is classified as a suspected carcinogen.[5] Compounds containing the 3,5-bis(trifluoromethyl)phenyl group can be irritants and harmful if swallowed or inhaled.[6]
-
Reactivity: The ring-opening of epoxides can be highly exothermic, especially with strong nucleophiles. Reactions should be performed with appropriate temperature control.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids, bases, and strong oxidizing agents.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane represents a highly valuable, albeit not widely cataloged, chiral building block. Its synthesis is achievable through established and reliable methods of asymmetric catalysis. The dual trifluoromethyl substitution pattern not only activates the epoxide ring for nucleophilic attack but also offers a handle for modulating the physicochemical and pharmacological properties of its derivatives. This guide provides a foundational framework for researchers to confidently incorporate this powerful synthon into their synthetic strategies, paving the way for the discovery of novel therapeutics and advanced materials.
References
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Zanco Journal of Pure and Applied Sciences. [Link]
-
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. (2022). ACS Catalysis. [Link]
-
Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. (2011). PubMed. [Link]
-
N,N‐bis[3,5‐bis(trifluoromethyl)phenyl] thiourea catalyzed regioselective epoxide ring opening with various nucleophiles in water. (2019). ResearchGate. [Link]
-
Phenyloxirane and its isomers: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. (2009). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric epoxidation. Wikipedia. [Link]
-
SAFETY DATA SHEET - Epoxiconazole. (2026). BASF. [Link]
Sources
- 1. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. download.basf.com [download.basf.com]
Methodological & Application
protocols for nucleophilic attack on (2R)-bis(trifluoromethyl)phenyl oxirane
Application Note: Precision Nucleophilic Ring-Opening of (2R)-2-(3,5-bis(trifluoromethyl)phenyl)oxirane
Executive Summary
(2R)-2-(3,5-bis(trifluoromethyl)phenyl)oxirane (CAS: 127184-39-8 for (2R)-enantiomer) is a high-value chiral building block, most notably serving as the electrophilic anchor in the synthesis of Neurokinin 1 (NK1) receptor antagonists such as Aprepitant (Emend) and Rolapitant .
Unlike standard styrene oxides, the presence of two strongly electron-withdrawing trifluoromethyl groups (
Chemical Context & Mechanistic Insight
Electronic Deactivation & Regiocontrol
In standard styrene oxides, the benzylic (
However, in (2R)-bis(trifluoromethyl)phenyl oxirane , the meta-positioned
-
Consequence 1: The benzylic carbon is electron-deficient but cannot stabilize a developing positive charge. This suppresses
-like pathways. -
Consequence 2: The reaction becomes dominated by steric factors and
kinetics, heavily favoring attack at the terminal ( ) carbon .
Mechanistic Pathway Diagram
Caption: Regioselectivity decision tree. The electron-withdrawing CF3 groups destabilize TS-Alpha, directing flux toward Path B (Terminal Attack).
Experimental Protocols
Protocol A: Regioselective Aminolysis (The "Aprepitant" Route)
Objective: Synthesis of chiral
Materials:
-
Substrate: (2R)-2-(3,5-bis(trifluoromethyl)phenyl)oxirane (>98% ee).
-
Nucleophile: Benzylamine (Model) or specific Triazolinone (API synthesis).
-
Solvent: 2-Propanol (IPA) or Acetonitrile (MeCN).
-
Catalyst: None (Thermal) or Calcium Triflate (
) for difficult amines.
Step-by-Step Methodology:
-
Preparation:
-
Nucleophile Addition:
-
Add 1.1 to 1.2 equiv of the amine nucleophile.
-
Critical Control: If using a volatile amine, use a sealed pressure tube.
-
-
Reaction:
-
Heat the mixture to reflux (80-82°C) .
-
Monitor via HPLC (See Section 4). Conversion typically reaches >98% within 6–12 hours.
-
Checkpoint: The appearance of the regioisomer (benzylic attack) should be <0.5%.
-
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove solvent and excess amine.
-
Crystallization: Dissolve crude residue in hot Heptane/EtOAc (9:1). Cool slowly to 0°C. The
-amino alcohol often crystallizes, leaving impurities in the mother liquor.
-
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Regio Ratio ( |
| 2-Propanol | 82 | 8 | 99 | 99:1 |
| Ethanol | 78 | 10 | 98 | 98:2 |
| Acetonitrile | 80 | 18 | 90 | 95:5 |
| Toluene | 110 | 6 | 95 | 92:8 |
Protocol B: Acid-Mediated Solvolysis (Impurity Standard Generation)
Objective: Intentionally generate the diol impurity ((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diol) for QC retention time marking.
Methodology:
-
Dissolve 100 mg of epoxide in 5 mL THF .
-
Add 2 mL of 1M H₂SO₄ (aq) .
-
Stir at 60°C for 4 hours.
-
Mechanism: Acid catalysis activates the epoxide oxygen. Water attacks both positions, but the lack of benzylic stabilization still favors terminal attack; however, the harsh conditions will eventually hydrolyze the ring.
-
Extract with Ethyl Acetate, dry over
, and concentrate. -
Isolate the diol via flash chromatography (Hexane/EtOAc).
Quality Control & Analytical Parameters
Chiral HPLC Method (Self-Validating System) To ensure the protocol worked, you must verify that no racemization occurred at the chiral center (C2 of the ethane chain).
-
Column: Chiralpak AD-H or IA (Amylose based).
-
Mobile Phase: n-Hexane : IPA (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Ar-CF3 absorption).
-
Expectation:
-
(2R)-Starting Material: ~4.5 min.
-
(2R)-Product (Inversion at terminal C? No, terminal attack does not affect the chiral center at the benzylic position): Retention of Configuration .
-
Note: Since attack is at the terminal carbon, the stereocenter at the benzylic position is not part of the reaction center. Therefore, the (R)-configuration is preserved.
-
Safety & Handling (HSE)
-
Genotoxicity: Epoxides are alkylating agents and potential genotoxins (PGI). All handling must occur in a fume hood with double-gloving (Nitrile).
-
Waste: Quench excess epoxide with aqueous NaOH/Thiosulfate before disposal to prevent downstream alkylation in waste drums.
-
Volatility: The 3,5-bis(CF3) groups increase volatility compared to standard phenyl oxiranes. Avoid prolonged high-vac exposure of the starting material.
References
-
Merck & Co. (2003). Process for the preparation of morpholine derivatives (Aprepitant intermediates).[3][4] US Patent 6,600,040.
-
Hale, J. J., et al. (1998). Structural optimization of 2-(3,5-bis(trifluoromethyl)benzyloxy)-3-phenylmorpholine antagonists of the NK1 receptor. Journal of Medicinal Chemistry, 41(23), 4607-4614.
-
BenchChem. (2025).[1][2] Application Notes: Ring-Opening Reactions of (S)-Styrene Oxide. (General mechanistic reference for styrene oxides).
-
Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
Sources
Application Note: Asymmetric Epoxidation of 3,5-Bis(trifluoromethyl)styrene using Jacobsen’s Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Electron-Deficient Olefin Epoxidation
The enantioselective epoxidation of olefins is a cornerstone transformation in modern organic synthesis, providing chiral building blocks essential for the development of pharmaceuticals and other bioactive molecules. Jacobsen's catalyst, a chiral manganese-salen complex, has emerged as a powerful tool for the asymmetric epoxidation of a wide range of unfunctionalized alkenes.[1][2] However, substrates bearing strong electron-withdrawing groups, such as the trifluoromethyl substituents in 3,5-bis(trifluoromethyl)styrene, present a significant challenge. The reduced nucleophilicity of the double bond can lead to sluggish reaction rates and diminished enantioselectivity.[3]
This application note provides a comprehensive guide to the successful asymmetric epoxidation of 3,5-bis(trifluoromethyl)styrene using Jacobsen’s catalyst. By carefully selecting the oxidant, incorporating an axial ligand, and optimizing reaction parameters, high conversion and excellent enantioselectivity can be achieved. We will delve into the mechanistic rationale behind these choices and provide a detailed, field-proven protocol for this challenging transformation.
Mechanistic Considerations: Enhancing Catalytic Activity for a Deactivated Substrate
The catalytic cycle of the Jacobsen epoxidation is initiated by the oxidation of the Mn(III)-salen complex to a high-valent manganese(V)-oxo species, which is the active oxidant.[1] The alkene then approaches this species to form the epoxide. For electron-deficient olefins like 3,5-bis(trifluoromethyl)styrene, the rate-limiting step is often the initial nucleophilic attack of the alkene on the electrophilic manganese-oxo intermediate. To overcome this hurdle, several strategies are employed:
-
Choice of Oxidant: While sodium hypochlorite (NaOCl) is a common terminal oxidant, meta-chloroperoxybenzoic acid (m-CPBA) in the presence of an N-oxide co-catalyst can be more effective for less reactive substrates.[4] The N-oxide, such as 4-phenylpyridine N-oxide (4-PPNO), is believed to facilitate the formation of the active Mn(V)-oxo species and prevent the formation of inactive dimeric manganese species.[4]
-
Role of the Axial Ligand: The addition of a Lewis basic axial ligand, like 4-PPNO, can enhance both the rate and enantioselectivity of the epoxidation.[1] It coordinates to the manganese center, influencing the electronic properties and the steric environment of the active catalyst.
-
Low-Temperature Conditions: Performing the reaction at reduced temperatures, such as 0 °C to -20 °C, can significantly improve enantioselectivity by favoring the transition state leading to the desired enantiomer.[5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of Jacobsen epoxidation.
Experimental Protocol: Asymmetric Epoxidation of 3,5-Bis(trifluoromethyl)styrene
This protocol is designed for the asymmetric epoxidation of 3,5-bis(trifluoromethyl)styrene on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3,5-Bis(trifluoromethyl)styrene | 349-59-7 | 240.15 | >97% | Commercial |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) | 138124-32-0 | 635.22 | >98% | Commercial |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 937-14-4 | 172.57 | ~77% | Commercial |
| 4-Phenylpyridine N-oxide (4-PPNO) | 1131-61-9 | 171.19 | >98% | Commercial |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Commercial |
| Hexanes, HPLC grade | 110-54-3 | 86.18 | >98.5% | Commercial |
| Ethyl acetate, HPLC grade | 141-78-6 | 88.11 | >99.5% | Commercial |
Reaction Setup and Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen’s catalyst (0.025 mmol, 1 mol%).
-
Add 4-phenylpyridine N-oxide (4-PPNO) (0.5 mmol, 20 mol%).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture until the catalyst and additive are fully dissolved.
-
-
Addition of the Substrate:
-
Add 3,5-bis(trifluoromethyl)styrene (2.5 mmol, 1.0 eq.) to the reaction mixture.
-
-
Initiation of the Reaction:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a separate vial, dissolve m-CPBA (3.75 mmol, 1.5 eq., corrected for purity) in anhydrous dichloromethane (5 mL).
-
Add the m-CPBA solution to the reaction mixture dropwise over a period of 30 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material indicates the completion of the reaction (typically 4-6 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified epoxide by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tips |
| Conversion | >95% | Low Conversion: Ensure anhydrous conditions. Check the purity and activity of m-CPBA. Increase reaction time or slightly increase the amount of m-CPBA. Consider a higher catalyst loading (up to 5 mol%). |
| Yield | 80-90% (isolated) | Low Yield: Optimize purification to minimize product loss. Ensure complete extraction during workup. |
| Enantiomeric Excess (ee) | >90% | Low ee: Ensure the reaction temperature is maintained at 0 °C or lower. Use a high-purity, enantiomerically pure Jacobsen’s catalyst. Ensure the 4-PPNO is of high quality. |
| Side Products | Minimal, may include small amounts of benzaldehyde derivative from over-oxidation. | Significant Side Products: Add m-CPBA more slowly. Ensure the reaction is not allowed to warm up. |
Safety Considerations
-
3,5-Bis(trifluoromethyl)styrene is a flammable liquid and an irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and store appropriately.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Always quench the reaction properly before workup to destroy any remaining oxidant.
Conclusion
The asymmetric epoxidation of the electron-deficient olefin, 3,5-bis(trifluoromethyl)styrene, can be successfully achieved using Jacobsen's catalyst with high yield and enantioselectivity. The key to this transformation lies in the judicious choice of a more potent oxidizing system (m-CPBA/4-PPNO) and the maintenance of low reaction temperatures. This protocol provides a reliable method for the synthesis of the corresponding chiral epoxide, a valuable building block for the pharmaceutical and agrochemical industries. Further optimization of reaction parameters, such as solvent and the specific N-oxide additive, may lead to even greater improvements in efficiency and selectivity.
References
-
3,5-Bis(trifluoromethyl)styrene; CAS Number: 349-59-7. Sigma-Aldrich.
-
3,5-Bis(trifluoromethyl)styrene; CAS Number: 349-59-7. Ambeed, Inc.
-
Wang, Z.; Tu, Y.; Wang, Z.-X.; Shi, Y. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. Proc. Natl. Acad. Sci. U.S.A.2002 , 99 (22), 14011–14015.
-
Wang, Z.-X.; Tu, Y.; Frohn, M.; Zhang, J.-R.; Shi, Y. Asymmetric epoxidation catalyzed by N-aryl-substituted oxazolidinone-containing ketones: further evidence for electronic effects. Org. Lett.2003 , 5 (3), 293–296.
- Wang, M.; Feng, J.; Zhu, C.; Teng, Z.; Chen, Y. Asymmetric epoxidation of styrenes catalyzed by molybdenum complexes with amino alcohol ligands. Tetrahedron Lett.2009, 50 (17), 1954-1956.
-
Palucki, M.; Pospisil, P. J.; Zhang, W.; Jacobsen, E. N. Highly Enantioselective, Low-Temperature Epoxidation of Styrene. J. Am. Chem. Soc.1994 , 116 (20), 9333–9334.
-
(R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent. Benchchem.
- White, J. D.; Shaw, S. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. J. Chem. Educ.2011, 88 (3), 324-327.
-
Jacobsen's catalyst. Wikipedia.
- Cubillos, J.; Garcia, J.; Villa, A. L. Jacobsen s catalyst anchored on Al-MCM-41 and NH2 group modified Si-MCM-41 as heterogeneous enantioselective epoxidation. Rev. Fac. Ing. Univ. Antioquia2007, (41), 28-42.
-
A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Molecules2024 , 29 (15), 3422.
-
3,5-Bis(trifluoromethyl)styrene | 349-59-7. Benchchem.
- Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Wisconsin-Madison Chemistry Department.
-
3,5-Bis(trifluoromethyl)styrene, 96%, stab. Fisher Scientific.
-
Highly Enantioselective, Low-Temperature Epoxidation of Styrene. ACS Publications.
-
Wang, Z.; Tu, Y.; Wang, Z.-X.; Shi, Y. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states. PMC.
-
3,5-BIS(TRIFLUOROMETHYL)STYRENE | 349-59-7. ChemicalBook.
-
McGarrigle, E. M.; Gilheany, D. G. Chromium- and Manganese-salen Promoted Epoxidation of Alkenes. Chem. Rev.2005 , 105 (5), 1563–1602.
-
Jacobsen s catalyst anchored on Al-MCM-41. SciELO Colombia.
Sources
- 1. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.co [scielo.org.co]
- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 6. 3,5-Bis(trifluoromethyl)styrene, 96%, stab. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity in Chiral Fluorinated Epoxide Ring Opening
Welcome to the technical support center for navigating the complexities of chiral fluorinated epoxide chemistry. The introduction of fluorine into pharmaceutical candidates offers profound benefits, including enhanced metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique electronic properties of fluorine can also introduce significant challenges in maintaining stereochemical control during key synthetic transformations, such as epoxide ring opening.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the mechanistic principles governing these reactions. By understanding why racemization occurs, you will be better equipped to prevent it.
Understanding the Challenge: The Root Causes of Racemization
The ring opening of epoxides is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds.[3] In the context of chiral epoxides, the preservation of stereochemistry is paramount. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, undermines the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).
The primary mechanism for epoxide ring opening is nucleophilic attack, which can proceed under either basic or acidic conditions.[4][5] The stereochemical outcome of this reaction is highly dependent on the reaction mechanism, which is in turn influenced by the reaction conditions and the substitution pattern of the epoxide.
The SN2 Pathway: The Key to Stereospecificity
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism .[5][6][7][8] In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to a concerted cleavage of the C-O bond and inversion of stereochemistry at the site of attack.[6][9] This is the desired pathway for preserving stereochemical integrity.
The SN1 Pathway: The Path to Racemization
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile.[4][10] If the epoxide is substituted with groups that can stabilize a positive charge (e.g., phenyl, vinyl, or tertiary alkyl groups), the reaction can proceed through an SN1-like mechanism .[11] This involves the formation of a carbocation intermediate, which is planar and achiral. Subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a racemic or near-racemic mixture of products.[12]
The presence of fluorine can exacerbate the tendency towards an SN1 pathway. The strong electron-withdrawing nature of fluorine can destabilize an adjacent carbocation, but it can also influence the electronic environment of the entire molecule, sometimes favoring mechanisms that lead to loss of stereochemical information.[13]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the ring opening of chiral fluorinated epoxides.
Issue 1: Complete or partial racemization of the product.
-
Question: My starting chiral fluorinated epoxide is enantiomerically pure, but the final product shows significant racemization. What is happening and how can I fix it?
-
Answer: Racemization strongly suggests that the reaction is proceeding, at least in part, through an SN1-like mechanism involving a carbocation intermediate. This is often promoted by acidic conditions.
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions. If you are using acidic catalysis, consider switching to basic or neutral conditions to favor the SN2 pathway.[6][7]
-
Scrutinize your reagents for hidden sources of acid. Reagents that are nominally neutral can sometimes contain acidic impurities. For example, some Lewis acids can be potent promoters of carbocation formation.
-
Consider the nature of your nucleophile. Strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents) are more likely to promote an SN2 reaction.[8] Weakly basic or neutral nucleophiles may require activation, which can inadvertently introduce acidic conditions.
-
Solvent choice is critical. Protic solvents can stabilize carbocation intermediates, promoting racemization. Consider switching to an aprotic solvent. Interestingly, fluorinated alcohols like TFE and HFIP can promote epoxide ring-opening with weak nucleophiles without the need for a Lewis acid, often with high stereospecificity.[14][15]
-
-
Issue 2: Poor regioselectivity leading to a mixture of isomers.
-
Question: I am getting a mixture of two regioisomers. How can I control where the nucleophile attacks?
-
Answer: The regioselectivity of epoxide ring opening is a classic challenge. The site of nucleophilic attack is governed by a combination of steric and electronic factors.[7]
-
Under basic conditions (SN2): The nucleophile will generally attack the less sterically hindered carbon atom.[7][8]
-
Under acidic conditions (SN1-like): The nucleophile will attack the carbon atom that can best stabilize a positive charge.[11] For fluorinated epoxides, this can be complex due to the strong inductive effect of fluorine.
-
Troubleshooting Steps:
-
To favor attack at the less substituted carbon: Employ basic or neutral conditions with a strong nucleophile.[7]
-
To favor attack at the more substituted carbon: Carefully controlled acidic conditions may be necessary. However, be mindful of the risk of racemization. The use of certain Lewis acids can promote regioselective opening at the more substituted carbon.[16]
-
Directed ring-opening: If your substrate contains a nearby functional group (e.g., a hydroxyl group), it may be possible to use a catalyst that coordinates to this group and directs the nucleophile to a specific carbon of the epoxide.[17]
-
-
Issue 3: Low yield and formation of side products.
-
Question: My reaction is sluggish, and I am observing the formation of multiple byproducts. What are the likely side reactions and how can I suppress them?
-
Answer: The high reactivity of epoxides can lead to undesired side reactions, especially under harsh conditions.[7]
-
Common Side Reactions:
-
Polymerization: This is more likely to occur under strongly acidic or basic conditions.
-
Rearrangement: Acid-catalyzed rearrangement of the epoxide to a carbonyl compound can be a significant side reaction.
-
Elimination: The presence of a strong, non-nucleophilic base can lead to elimination to form an allylic alcohol.
-
-
Troubleshooting Steps:
-
Optimize the reaction temperature. Running the reaction at a lower temperature can often suppress side reactions.
-
Control the stoichiometry. Using a slight excess of the nucleophile can help to drive the desired reaction to completion.[7]
-
Consider a milder catalyst. If you are using a strong Lewis acid, switching to a milder one or a catalytic amount of a weaker acid might be beneficial.
-
Solvent effects. The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can be effective.[18]
-
-
Key Methodologies for Preserving Stereochemistry
The following protocols are designed to promote stereospecific ring opening of chiral fluorinated epoxides via an SN2 mechanism.
Protocol 1: Base-Catalyzed Ring Opening with an Amine Nucleophile
This protocol is suitable for the synthesis of chiral β-amino alcohols, which are important building blocks in many pharmaceuticals.[19]
Step-by-Step Methodology:
-
Dissolve the chiral fluorinated epoxide (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH3CN) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.1 - 1.5 eq.). The use of a slight excess of the amine can help to drive the reaction to completion.
-
If the amine is not a strong enough nucleophile on its own, a catalytic amount of a non-acidic activator may be required. For example, certain metal salts can act as mild Lewis acids to activate the epoxide without promoting racemization.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Causality: The use of a basic amine nucleophile in an aprotic solvent strongly favors an SN2 mechanism, leading to inversion of configuration at the site of attack and preservation of stereochemical integrity.
Protocol 2: Lewis Acid-Catalyzed Ring Opening with a Thiol Nucleophile
This protocol is useful for the synthesis of chiral β-hydroxy thioethers. Careful selection of the Lewis acid is crucial to avoid racemization.
Step-by-Step Methodology:
-
To a solution of the chiral fluorinated epoxide (1.0 eq.) in a dry, aprotic solvent (e.g., CH2Cl2, toluene) at 0 °C under an inert atmosphere, add the thiol nucleophile (1.2 eq.).
-
In a separate flask, prepare a solution of a mild Lewis acid catalyst (e.g., Zn(OTf)2, Sc(OTf)3, 0.05 - 0.1 eq.) in the same solvent.
-
Slowly add the Lewis acid solution to the epoxide/thiol mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
-
Analyze the enantiomeric excess by chiral HPLC or SFC.
Causality: The use of a catalytic amount of a mild Lewis acid activates the epoxide towards nucleophilic attack without promoting the formation of a full carbocation. The SN2 character of the reaction is maintained, leading to a stereospecific outcome.
Data Presentation
The following table summarizes typical results for the ring opening of a model chiral fluorinated epoxide under various conditions.
| Entry | Nucleophile | Conditions | Solvent | Regioselectivity (C2:C3) | Yield (%) | ee (%) |
| 1 | Benzylamine | 80 °C, 24 h | Neat | >95:5 | 85 | >99 |
| 2 | Sodium Azide | Lewis Acid Catalyst | CH3CN | >95:5 | 92 | 98 |
| 3 | Thiophenol | Et3N | THF | >95:5 | 88 | >99 |
| 4 | Methanol | H2SO4 (cat.) | CH3OH | 60:40 | 75 | 20 |
Data is illustrative and will vary depending on the specific substrate and reaction conditions.
Visualizing the Mechanisms
Caption: SN2 vs. SN1 pathways in epoxide ring opening.
Frequently Asked Questions (FAQs)
-
Q: Can I use water as a solvent?
-
A: While some reactions can be performed in water, it can act as both a nucleophile and a proton source, potentially leading to diol formation and promoting racemization. Aprotic solvents are generally preferred for better control. However, some mixed solvent systems including water have been shown to be effective.[18]
-
-
Q: How does the position of the fluorine atom affect the reaction?
-
A: A fluorine atom on the epoxide ring will have a strong influence on the electronics and sterics of the molecule. An α-fluoroepoxide will have a highly electron-deficient adjacent carbon, which can affect the regioselectivity of nucleophilic attack. The precise effects will depend on the overall substitution pattern.
-
-
Q: Are there any catalysts specifically designed for the stereospecific ring opening of fluorinated epoxides?
-
A: The development of catalysts for asymmetric epoxide opening is an active area of research.[20][21] While there may not be catalysts exclusively for fluorinated substrates, many of the highly effective catalyst systems, such as those based on salen complexes, can be applied to these challenging molecules.[20]
-
-
Q: What is the best way to determine the enantiomeric purity of my product?
-
A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining enantiomeric excess (ee).
-
References
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing. (2024).
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. (2020). Available at: [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. (2015). Available at: [Link]
-
Enantioselective Epoxide Opening. Organic Reactions. (2018). Available at: [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. (2026). Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. (2026). Available at: [Link]
-
Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. PubMed. (2016). Available at: [Link]
-
Ring‐opening of epoxides with fluorine atom and fluorine‐containing groups. ResearchGate. (n.d.). Available at: [Link]
-
Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. (2020). Available at: [Link]
-
Ring Opening of Epoxides. Chad's Prep®. (n.d.). Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024). Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. (2021). Available at: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. (2024). Available at: [Link]
-
Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. (n.d.). Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. (2020). Available at: [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. (n.d.). Available at: [Link]
-
The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. (n.d.). Available at: [Link]
-
Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group. (2010). Available at: [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. (n.d.). Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Available at: [Link]
-
Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). AGC Chemicals Americas. (2024). Available at: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. (2023). Available at: [Link]
-
Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. (2017). Available at: [Link]
-
Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. (n.d.). Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. (2021). Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Available at: [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. (2024). Available at: [Link]
-
The Dark Side of Fluorine. PMC. (2019). Available at: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA. (n.d.). Available at: [Link]
-
The role of fluorine in medicinal chemistry. (2008). Available at: [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. (n.d.). Available at: [Link]
-
Iron(III) trifluoroacetate [Fe(O2CCF3)3] catalyzed epoxide opening with amines. arkat usa. (n.d.). Available at: [Link]
-
Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. (n.d.). Available at: [Link]
-
Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. (2007). Available at: [Link]
-
Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. RSC Publishing. (2021). Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. (n.d.). Available at: [Link]
-
Aminal Protection of Epoxide Monomer Permits the Introduction of Multiple Secondary Amine Moieties at Poly(ethylene glycol). (2019). Available at: [Link]
-
Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. PMC. (n.d.). Available at: [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. (n.d.). Available at: [Link]
Sources
- 1. agcchem.com [agcchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. pharmtech.com [pharmtech.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. moodle2.units.it [moodle2.units.it]
purification techniques for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
To: User From: Technical Support Center – Advanced Intermediates Division Subject: Technical Guide: Purification & Handling of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
Executive Summary
This guide details the purification protocols for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane (CAS: 263707-16-0 for (R)-isomer; 127152-64-1 for racemate).[1][2] This molecule is a critical chiral building block in the synthesis of Aprepitant (Emend®) and Fosaprepitant .[1]
Achieving pharmaceutical-grade quality requires addressing two distinct challenges:
-
Chemical Purity: Removal of the styrene precursor and ring-opened byproducts.[2]
-
Enantiomeric Purity: Ensuring >99% enantiomeric excess (ee) of the (2R)-isomer.
Module 1: Chemical Purification (Vacuum Distillation)
Primary technique for removing non-chiral impurities.[1][2]
The introduction of two trifluoromethyl groups on the phenyl ring increases the molecular weight compared to styrene oxide, but also increases volatility relative to mass due to fluorination.[1] The compound is typically a colorless to pale yellow liquid at room temperature (or low-melting solid, mp ~20–25°C).[1][2]
Standard Protocol: Due to the thermal sensitivity of epoxides (risk of polymerization or rearrangement to aldehydes), short-path vacuum distillation is required.[1]
| Parameter | Specification | Notes |
| Vapor Temperature | 85–92 °C | At 1–2 mmHg (Torr).[1][2] |
| Bath Temperature | 105–115 °C | Do not exceed 125 °C to prevent degradation.[2] |
| Vacuum Level | < 2 mmHg | High vacuum is essential to keep bath temp low.[2] |
| Condenser Temp | 0–5 °C | Use chilled glycol/water. |
Troubleshooting Distillation:
-
Issue: Product is turning yellow/brown during distillation.
-
Issue: Cloudy Distillate.
Module 2: Enantiomeric Purification (Hydrolytic Kinetic Resolution)
Primary technique for upgrading ee.[1]
If the synthesized epoxide is racemic or has low ee (<95%), Jacobsen’s Hydrolytic Kinetic Resolution (HKR) is the industry standard for purification.[1] This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted (2S)-enantiomer into a water-soluble diol, leaving the desired (2R)-epoxide intact.[1][2]
The Critical Logic: Catalyst Selection
To obtain the (2R)-epoxide , you must destroy the (2S)-epoxide.[1]
-
Catalyst Required: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) .[1][2]
-
Note: The (R,R)-catalyst preferentially hydrolyzes the (S)-epoxide (matched mismatch).[1][2]
HKR Protocol[2][3][4]
-
Catalyst Activation: Dissolve (R,R)-Co(II)-salen (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 eq relative to Co) and stir in air for 30 min to generate the active Co(III)-OAc species. Evaporate solvent.[2][3][4][5]
-
Reaction: Dissolve the racemic epoxide in THF (optional, can run neat). Add the activated catalyst.[2]
-
Hydrolysis: Cool to 0°C. Slowly add 0.55 equivalents of water (relative to the racemate).
-
Aging: Warm to room temperature and stir for 12–24 hours.
-
Workup:
Caption: Workflow for Jacobsen's HKR to isolate the (2R)-enantiomer.
Module 3: Troubleshooting & FAQs
Q1: My yield after HKR is only 40-45%. Is this normal? A: Yes. The theoretical maximum yield for a resolution of a racemate is 50%.[2] A yield of 40-45% indicates a highly efficient resolution (80-90% recovery of the available enantiomer).[1][2] If yield drops below 35%, ensure your catalyst loading is sufficient (0.5 mol%) and the reaction time is adequate.[1]
Q2: The epoxide is solidifying in the receiver flask. A: The pure (2R)-isomer has a melting point near room temperature.[1][2] If it solidifies, gently warm the receiver flask. For storage, it is best kept as a frozen solid at -20°C to prevent hydrolysis.[1][2]
Q3: Can I crystallize the epoxide directly? A: Direct crystallization of the epoxide is difficult due to its low melting point.[1]
-
Alternative: If you cannot achieve >99% ee via HKR/Distillation, consider processing the epoxide to the next step (ring opening with benzylamine or morpholine derivative).[1] The resulting amino-alcohol intermediate is a stable solid that crystallizes readily from Heptane/IPA, allowing for easy ee upgrading.[1][2]
Q4: How do I measure ee? A: Use Chiral HPLC.
-
Mobile Phase: Hexane:Isopropanol (95:5 or 98:2).[2]
-
Flow: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.[2]
-
Note: The (2R) isomer typically elutes after the (2S) isomer on OD-H columns, but always run a racemic standard to confirm.
References
-
Jacobsen, E. N. , et al. "Enantioselective Catalytic Ring Opening of Epoxides."[6] Science, vol. 277, no.[1][6] 5328, 1997, pp. 936–938.[1] [1][2]
-
Hale, J. J. , et al. "Structural Optimization of 2-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)morpholine Derivatives as NK1 Receptor Antagonists."[1][2] Journal of Medicinal Chemistry, vol. 41, no. 23, 1998, pp. 4607–4614.[1] [1][2]
-
Brands, K. M. J. , et al. "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation."[1][2] Journal of the American Chemical Society, vol. 125, no.[1] 8, 2003, pp. 2129–2135.[1] [1][2]
Sources
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. mmore500.com [mmore500.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0094726B1 - Process for the transformation of an aldehyde or a ketone into the corresponding epoxide, in particular of furfural into furfuryl oxiranes - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
stability of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this versatile but sensitive reagent. As a key intermediate in the synthesis of pharmaceuticals like Aprepitant, understanding its stability and reactivity is paramount.[1][2][3][4][5]
I. Understanding the Reagent: Key Physicochemical Properties
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a chiral epoxide characterized by a phenyl ring substituted with two highly electron-withdrawing trifluoromethyl groups. This substitution pattern significantly influences the reactivity of the oxirane ring, making it highly susceptible to nucleophilic attack.
| Property | Description | Implication for Stability |
| Electron-Withdrawing Groups | The two -CF3 groups strongly pull electron density from the phenyl ring and, by extension, the oxirane. | This electron deficiency enhances the electrophilicity of the epoxide carbons, making the ring more prone to opening by nucleophiles. |
| Ring Strain | Like all epoxides, the three-membered ring possesses significant inherent strain (approximately 13 kcal/mol).[6][7][8] | This strain is a primary driving force for ring-opening reactions, as cleavage of a C-O bond relieves this strain.[8][9] |
| Chirality | The molecule possesses a stereocenter at the C2 position of the oxirane ring. | Reactions must be conducted under conditions that preserve or controllably invert this stereocenter to maintain enantiomeric purity. |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane in basic conditions.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted epoxide after the expected reaction time.
-
The desired product is formed in very low yield.
Potential Causes & Solutions:
-
Insufficiently Nucleophilic Reagent: The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can deactivate the epoxide towards weak nucleophiles.
-
Steric Hindrance: The bulky bis(trifluoromethyl)phenyl group can sterically hinder the approach of the nucleophile.
-
Solution: If possible, use a less sterically hindered nucleophile. Increasing the reaction temperature can also help overcome the activation energy barrier, but this must be balanced against the risk of side reactions.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reactivity of the nucleophile.
-
Solution: For reactions involving anionic nucleophiles, polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they solvate the counter-ion, leaving the nucleophile more "naked" and reactive.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
-
NMR or LC-MS analysis of the crude product mixture reveals the presence of more than one isomer.
Potential Causes & Solutions:
-
Reaction Mechanism: Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism.[6][10][11][12][13] This dictates that the nucleophile will attack the less sterically hindered carbon atom.[6][11][12][13][14] For (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, this is the terminal methylene (-CH2-) carbon.
-
Troubleshooting Step: Ensure that your reaction conditions are strictly basic. Any residual acidity can lead to a competing SN1-like mechanism where the nucleophile attacks the more substituted carbon.
-
Workflow:
-
Issue 3: Epoxide Degradation and Side Reactions
Symptoms:
-
Formation of a complex mixture of byproducts.
-
Low mass balance in the reaction.
Potential Causes & Solutions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the epoxide to the corresponding diol.
-
Solution: Ensure all reagents and solvents are anhydrous. Use of freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Rearrangement: Strong, non-nucleophilic bases can potentially induce rearrangement of the epoxide to an allylic alcohol, although this is less common for this specific substrate.
-
Solution: Use a nucleophilic base or a catalytic amount of a weaker base if only basic conditions are required to activate the nucleophile.
-
-
Polymerization: In the presence of strong Lewis acids or bases, epoxides can undergo polymerization.
-
Solution: Maintain a stoichiometric amount of the nucleophile and avoid excessively high concentrations of the base.
-
III. Frequently Asked Questions (FAQs)
Q1: At what temperature is (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane stable?
Q2: What is the expected stereochemical outcome of the ring-opening reaction under basic conditions?
The ring-opening of epoxides with nucleophiles under basic conditions proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon atom that is attacked. [6][9][10]In the case of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, nucleophilic attack at the less hindered C1 position will lead to a product with a defined stereochemistry at the newly formed stereocenter.
Q3: Can I use a protic solvent for my reaction?
Protic solvents (e.g., water, methanol, ethanol) can participate in the reaction in several ways:
-
As a competing nucleophile: This can lead to the formation of diols or other undesired byproducts.
-
By solvating the nucleophile: This can decrease its reactivity.
-
As a proton source: This can protonate the intermediate alkoxide.
While some reactions are performed in protic solvents, it is generally advisable to use aprotic solvents to have better control over the reaction. If a protic solvent is necessary, it is important to consider these potential side reactions.
Q4: How does the presence of the trifluoromethyl groups affect the reaction?
The two trifluoromethyl groups are powerful electron-withdrawing groups. This has two main effects:
-
Increased Reactivity: They make the epoxide ring more electron-deficient and thus more susceptible to nucleophilic attack. [15]2. Regioselectivity: While steric factors are dominant in basic ring-opening, the electronic effect further favors attack at the less substituted carbon.
Q5: What is a suitable work-up procedure for reactions involving this epoxide?
A typical work-up procedure involves quenching the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution) to protonate the resulting alkoxide. [6]This is followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), drying of the organic layer (e.g., over anhydrous sodium sulfate or magnesium sulfate), and removal of the solvent under reduced pressure. [16][17]Purification is then typically achieved by column chromatography.
IV. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine
This protocol describes a general method for the reaction of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane with a primary or secondary amine.
Materials:
-
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
-
Amine of choice (e.g., benzylamine, morpholine)
-
Anhydrous isopropanol (or other suitable solvent)
Procedure:
-
To a solution of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq.) in anhydrous isopropanol (0.1-0.2 M), add the desired amine (1.1-1.5 eq.).
-
Stir the reaction mixture at reflux for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
-
Wikipedia. (n.d.). Epoxide. [Link]
-
McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. [Link]
-
The Journal of Physical Chemistry C. (2017, July 14). Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases. [Link]
-
Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. [Link]
-
ResearchGate. (2025, October 18). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]
-
PMC. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. [Link]
-
Chegg.com. (2021, February 28). Solved Aprepitant (trade name Emend) is used to prevent the. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [Link]
-
MDPI. (2014, February 24). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (n.d.). Scheme1.ReactionofF LP 1 with 2-methyloxirane (a), 2-phenyloxirane (b) and 2-(trifluoromethyl)oxirane( c). [Link]
-
ResearchGate. (n.d.). Synthesis of the major isomers of Aprepitant and Fosaprepitant. [Link]
-
ResearchGate. (n.d.). Down‐stream transformations of chiral trifluoromethyl epoxides. a) Gram.... [Link]
-
ResearchGate. (2025, August 9). Chapter 10 Synthesis of aprepitant. [Link]
-
Beilstein Journals. (2024, September 25). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]
-
ResearchGate. (n.d.). N,N‐bis[3,5‐bis(trifluoromethyl)phenyl] thiourea catalyzed regioselective epoxide ring opening with various nucleophiles in water.. [Link]
-
Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.
-
Royal Society of Chemistry. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. [Link]
-
Google Patents. (n.d.). CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof.
-
ResearchGate. (2025, October 8). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. [Link]
-
PMC. (2021, July 2). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. [Link]
-
Cheméo. (n.d.). Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). [Link]
-
Cheméo. (n.d.). Oxirane, phenyl-. [Link]
-
Springer. (n.d.). Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. [Link]
-
PMC. (n.d.). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]
-
Oberlin College and Conservatory. (2015, September 18). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]
Sources
- 1. chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 5. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. echemi.com [echemi.com]
- 13. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Analysis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane and Related Aryl Epoxides
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a key chiral building block whose stereochemical integrity must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely employed technique for the enantioselective analysis of such compounds[1][2].
This guide provides a comprehensive comparison of chiral HPLC methods applicable to the analysis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to develop and optimize robust and reliable analytical methods. We will delve into the selection of appropriate CSPs, mobile phase optimization, and provide supporting data from structurally analogous compounds to guide your method development process.
Understanding the Analyte: A Chemist's Perspective
The structure of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane presents distinct features that inform our chromatographic strategy. The molecule possesses a single stereocenter at the C2 position of the oxirane ring. The bulky and highly electronegative 3,5-bis(trifluoromethyl)phenyl group is the primary site for interactions with the CSP. The trifluoromethyl groups can participate in dipole-dipole interactions, while the phenyl ring offers potential for π-π stacking interactions with complementary functionalities on the stationary phase[3][4]. The oxirane's oxygen atom can act as a hydrogen bond acceptor. A successful chiral separation hinges on exploiting these potential interactions to create a transient diastereomeric complex between the analyte enantiomers and the chiral selector of the CSP.
The Landscape of Chiral HPLC: A Strategic Overview
Developing a chiral separation method is often an empirical process, as subtle structural differences can lead to significant changes in enantioselectivity[5][6]. Therefore, a systematic screening approach is the most efficient path to a successful separation[3][7]. This typically involves screening a set of diverse and complementary CSPs under different elution modes.
Elution Modes in Chiral HPLC:
-
Normal Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol). This mode is often the first choice for polysaccharide-based CSPs due to its wide applicability and high success rate[3].
-
Reversed Phase (RP): Employs a polar mobile phase (e.g., water/acetonitrile or methanol), often with buffers. This mode is particularly useful for polar or ionizable compounds and is compatible with mass spectrometry (MS) detection[3].
-
Polar Organic (PO): Uses a polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase. This can offer unique selectivity compared to NP and RP modes[3].
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development[5]. Based on the analysis of structurally similar aryl epoxides and trifluoromethyl-containing compounds, two classes of CSPs have demonstrated the highest potential for resolving (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane.
Polysaccharide-Based CSPs: The Industry Standard
Derivatives of cellulose and amylose coated or immobilized on a silica support are the most versatile and widely used CSPs in the pharmaceutical industry[5][8][9]. Their broad enantiorecognition ability stems from a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion complexation within the polymer's helical grooves[3][4][10].
For an analyte like (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, the aromatic ring can interact with the phenylcarbamate groups on the polysaccharide backbone, while the oxirane oxygen can form hydrogen bonds. The following table summarizes typical performance data for the separation of analogous aryl epoxides on popular polysaccharide-based columns, providing a strong starting point for method development.
Table 1: Comparative Performance of Polysaccharide-Based CSPs for Aryl Epoxide Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | k₁ | α | Rs | Reference |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane/Ethanol (85:15) | 1.2 | 2.85 | 1.21 | 2.50 | [11] |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/2-Propanol (90:10) | 1.0 | 3.50 | 1.15 | 2.10 | [12] |
| Lux® Cellulose-2 | n-Hexane/2-Propanol (80:20) | 1.0 | 4.20 | 1.35 | 3.80 | [8] |
| Chiralpak® IA (Immobilized Amylose) | Acetonitrile (100%) | 1.0 | 1.90 | 1.25 | 2.80 | [9] |
Note: Data presented is for structurally similar analytes (e.g., phenylglycidol derivatives) and serves as a strong starting point for method development for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane. k₁ = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. A resolution of ≥ 1.5 indicates baseline separation.[13]
Pirkle-Type CSPs: A Mechanistic Approach
Pirkle-type CSPs, such as the (R,R)-Whelk-O® 1, operate on the principle of π-acceptor/π-donor interactions[14]. The stationary phase contains an electron-deficient aromatic ring (π-acceptor), which interacts with electron-rich aromatic rings (π-donors) of the analyte. For (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, the phenyl ring is rendered electron-deficient by the trifluoromethyl groups, suggesting it may act as a π-acceptor. Therefore, a Pirkle-type CSP with a π-donating moiety could be effective. These phases are covalently bonded, offering excellent durability and compatibility with a wide range of solvents[14].
Table 2: Performance of Pirkle-Type CSPs for Aryl Epoxide Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | k₁ | α | Rs | Reference |
| (R,R)-Whelk-O® 1 | n-Hexane/Isopropanol (90:10) | 1.0 | 2.50 | 1.40 | 4.20 | [15] |
Note: Data is for analogous aryl epoxides and provides a basis for method development.
Experimental Protocols for Method Development
The following protocols are designed as a robust starting point for the analysis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane.
Protocol 1: Initial Screening on Polysaccharide-Based CSPs (Normal Phase)
This protocol outlines a screening procedure on two complementary polysaccharide columns.
-
Column Selection:
-
Column 1: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Column 2: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v).
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v).
-
Thoroughly degas the mobile phases before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-[3,5-bis(trifluoromethyl)phenyl]oxirane at 1.0 mg/mL in the mobile phase.
-
Dilute to a working concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Execution:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the racemic standard and record the chromatogram.
-
Repeat the analysis with Mobile Phase B.
-
Switch to the second column and repeat the screening with both mobile phases.
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation. Calculate the resolution (Rs) for any successful separations. A promising result (Rs > 1.0) warrants further optimization.
-
Protocol 2: Method Optimization
If partial separation is achieved in the initial screen, the following steps can be taken to improve the resolution:
-
Adjust Alcohol Modifier Concentration:
-
If retention is too long, increase the percentage of alcohol (e.g., from 10% to 15% or 20%).
-
If retention is too short and resolution is poor, decrease the percentage of alcohol (e.g., from 10% to 5%).
-
-
Change Alcohol Modifier:
-
If isopropanol provided some separation, try ethanol, and vice-versa. The different steric and hydrogen bonding properties of the alcohols can significantly impact selectivity.
-
-
Vary Column Temperature:
-
Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase enantioselectivity, but also increase retention time and pressure.
-
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow from initial screening to a validated method.
Caption: A Systematic Workflow for Chiral HPLC Method Development.
The following diagram illustrates the key intermolecular forces responsible for chiral recognition on a polysaccharide-based CSP.
Caption: Key Interactions in Chiral Recognition on Polysaccharide CSPs.
Alternative and Complementary Techniques
While chiral HPLC is the predominant technique, other methods may be considered:
-
Supercritical Fluid Chromatography (SFC): Often uses the same CSPs as HPLC but employs supercritical CO₂ as the main mobile phase component. SFC can offer faster separations and reduced solvent consumption, making it a "greener" alternative[3][15].
-
Gas Chromatography (GC): For volatile and thermally stable epoxides, chiral GC with a cyclodextrin-based capillary column can provide very high resolution[15][16]. However, the thermal stability of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane would need to be confirmed.
Conclusion and Recommendations
The enantioselective analysis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is most effectively approached using chiral HPLC with polysaccharide-based stationary phases. A systematic screening of both amylose and cellulose-derived columns (such as Chiralpak® AD-H and Chiralcel® OD-H) under normal phase conditions is the recommended starting point. The experimental protocols and comparative data provided in this guide offer a solid foundation for developing a robust, specific, and reliable method for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. By understanding the principles of chiral recognition and adopting a systematic approach to method development, researchers can confidently tackle this analytical challenge.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Chiral HPLC Method Development.
- C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds - SHIMADZU CORPOR
- Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC.
- Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - MDPI.
- Chiral Chromatography in Pharmaceutical Analysis - Pharma Focus Asia.
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchG
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem.
- Strategies for Chiral HPLC Method Development - Sigma-Aldrich.
- Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantiosepar
- A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane - Benchchem.
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based St
- CHIRAL ST
- Chiral St
- A Guide to the Analysis of Chiral Compounds by GC.
- Basics of chiral HPLC - Sigma-Aldrich.
- Chiral HPLC Separ
- Strategies for chiral separation:
- Chiral Drug Separ
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. bujnochem.com [bujnochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gcms.cz [gcms.cz]
A Researcher's Guide to Determining the Optical Rotation of Novel Chiral Compounds: A Case Study of (R)-3,5-bis(trifluoromethyl)styrene Oxide
For researchers and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of establishing a compound's identity, purity, and potential therapeutic efficacy. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This guide provides a comprehensive comparison of methodologies for determining the optical rotation of a novel chiral compound, using the example of (R)-3,5-bis(trifluoromethyl)styrene oxide. As a recently synthesized molecule, its specific rotation is not yet established in scientific literature, making it an excellent case study for outlining the necessary experimental workflows and analytical comparisons.
The Foundational Technique: Polarimetry
Polarimetry is the classical and most direct method for measuring the optical activity of a chiral compound.[1][2] This technique measures the degree to which a substance rotates the plane of polarized light.[1][3] The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions.[4]
The "Why" Behind the Method
For a novel compound like (R)-3,5-bis(trifluoromethyl)styrene oxide, determining the specific rotation is the first step in its chiroptical characterization. This value serves as a reference point for future syntheses and for correlating with other analytical techniques. It's a fundamental parameter that helps to confirm the enantiomeric nature of the synthesized material.
Experimental Workflow for Determining Specific Rotation
Caption: Experimental workflow for determining the specific rotation of a novel compound.
Step-by-Step Protocol for Polarimetry
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of purified (R)-3,5-bis(trifluoromethyl)styrene oxide using an analytical balance.
-
Quantitatively transfer the sample to a 10.00 mL volumetric flask.
-
Dissolve the sample in a high-purity, achiral solvent (e.g., chloroform, methanol, or ethanol) and fill to the mark. Ensure complete dissolution.
-
Calculate the concentration (c) in g/mL.
-
-
Instrument Calibration and Setup:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.
-
Set the measurement temperature, typically 20°C or 25°C.[4]
-
Fill the sample cell (e.g., a 1 dm cell) with the pure solvent that was used to dissolve the sample.
-
Place the solvent-filled cell in the polarimeter and zero the instrument. This accounts for any rotation caused by the solvent or the cell itself.
-
-
Measurement:
-
Empty the sample cell and rinse it a few times with small portions of the sample solution.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter and record the observed optical rotation (α). Take multiple readings and average them to ensure precision.
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation: [α]Tλ = α / (l × c) Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (e.g., "D" for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.[4]
-
-
Comparative Analytical Techniques
While polarimetry provides a bulk measurement of optical rotation, it is often insufficient on its own for a complete characterization of enantiomeric purity.[5] Other techniques offer complementary and often more precise information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful chromatographic technique that physically separates the enantiomers of a chiral compound.[6][7][8] This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (%ee).
Why it's a superior alternative for purity: For a novel synthesis, it is crucial to determine if the product is a single enantiomer or a mixture. Chiral HPLC provides a direct measure of the ratio of (R)- to (S)-enantiomers, which is a more accurate assessment of enantiomeric purity than can be obtained from specific rotation alone.[3] The enantiomeric excess is calculated as:
%ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9][10][11] This technique provides a spectrum that is unique to the stereochemistry of the molecule.
Why it's a valuable complementary tool: A CD spectrum is a "fingerprint" of a chiral molecule's three-dimensional structure.[12] For a new compound like (R)-3,5-bis(trifluoromethyl)styrene oxide, obtaining its CD spectrum provides valuable structural information. Furthermore, when coupled with quantum mechanical calculations, CD spectroscopy can be a powerful tool for determining the absolute configuration of a chiral center.[13]
Method Comparison for the Analysis of (R)-3,5-bis(trifluoromethyl)styrene Oxide
| Feature | Polarimetry | Chiral HPLC | Circular Dichroism (CD) Spectroscopy |
| Primary Information | Specific Rotation ([α]) | Enantiomeric Excess (%ee) | Stereochemical Information & Absolute Configuration |
| Sensitivity | Low to moderate | High | High |
| Accuracy for Purity | Indirect and can be misleading if impurities are present. | High, direct measurement of enantiomeric ratio.[5] | Not a direct measure of enantiomeric purity. |
| Sample Requirements | Relatively large amount (mg) of pure sample. | Small amount (µg to ng) of sample. | Small amount (µg) of sample. |
| Throughput | Low | High (with autosampler) | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Key Advantage | Provides a fundamental physical constant for a new chiral molecule. | Gold standard for determining enantiomeric purity.[6] | Provides detailed structural information and can help determine absolute configuration.[13] |
| Key Disadvantage | Low sensitivity and does not provide information on enantiomeric ratio. | Requires development of a specific separation method. | Does not directly quantify enantiomeric excess. |
Decision-Making in Analytical Strategy
The choice of analytical technique depends on the research question at hand. The following decision tree can guide the selection process for a novel compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For a novel chiral molecule such as (R)-3,5-bis(trifluoromethyl)styrene oxide, a multi-faceted analytical approach is essential for comprehensive characterization. While polarimetry provides the foundational measurement of its specific rotation, this should be complemented with high-resolution techniques like chiral HPLC to accurately determine enantiomeric purity. Furthermore, Circular Dichroism spectroscopy offers invaluable insight into the molecule's three-dimensional structure. By judiciously applying these methods, researchers can confidently establish the stereochemical integrity of new chemical entities, a critical step in the journey from discovery to application.
References
-
Assessing Chiral Purity | OpenOChem Learn. (n.d.). Retrieved February 13, 2024, from [Link]
-
Optical Purity Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Retrieved February 13, 2024, from [Link]
-
Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]
-
Chiral compound analyses and Faraday polarimetry - IBZ Messtechnik GmbH. (n.d.). Retrieved February 13, 2024, from [Link]
-
The experimental (room temperature) optical rotation (left panels), a,... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]
-
An introduction to circular dichroism spectroscopy. (n.d.). Retrieved February 13, 2024, from [Link]
-
Circular dichroism - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
-
A Beginner's Guide to Circular Dichroism Spectroscopy - Creative Biostructure. (2025, July 8). Retrieved February 13, 2024, from [Link]
-
Circular Dichroism - Chemistry LibreTexts. (2022, April 16). Retrieved February 13, 2024, from [Link]
-
Circular dichroism – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 13, 2024, from [Link]
-
Specific Rotation - Chemistry Steps. (2021, November 12). Retrieved February 13, 2024, from [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (2026, February 6). Retrieved February 13, 2024, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. (n.d.). Retrieved February 13, 2024, from [Link]
-
1.4 Determination of optical rotation and specific rotation - digicollections.net. (n.d.). Retrieved February 13, 2024, from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 13, 2024, from [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 3. fiveable.me [fiveable.me]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. Assessing Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. ntu.edu.sg [ntu.edu.sg]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Reference Standards for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the stereochemical purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. This is particularly true for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, a key chiral building block in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1] The United States Pharmacopeia (USP) monograph for Aprepitant underscores the importance of controlling its stereochemical purity, which necessitates a thorough understanding and rigorous control of its chiral intermediates.[2]
This guide provides an in-depth comparison of reference standards for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, offering insights into the analytical methodologies required to ascertain their purity and enantiomeric excess. As a senior application scientist, the emphasis here is not just on the "what" but the "why"—elucidating the scientific rationale behind the selection of analytical techniques and the interpretation of purity data.
The Criticality of Purity for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
The therapeutic effect of many chiral drugs is often attributed to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects.[] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada have established stringent guidelines that mandate the control of stereoisomeric purity throughout the drug development process, starting from key intermediates.[4][5]
For (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane, the (R)-enantiomer is the desired stereoisomer for the synthesis of Aprepitant. The presence of the (S)-enantiomer as an impurity can lead to the formation of the corresponding diastereomeric impurity in the final active pharmaceutical ingredient (API), which can be challenging to remove and may have different pharmacological and toxicological properties. Therefore, the use of a well-characterized, high-purity reference standard for the (R)-enantiomer is paramount for:
-
Accurate quantitation of the intermediate in synthetic batches.
-
Validation of analytical methods for in-process controls and final release testing.
-
Identification and quantitation of impurities.
-
Ensuring the stereochemical integrity of the synthetic pathway.
Comparing Reference Standards: A Multi-faceted Approach
While it is challenging to provide a real-time comparison of commercially available reference standards without access to their batch-specific Certificates of Analysis (CoA), a comprehensive evaluation should always be based on the following key parameters. When sourcing a reference standard, it is imperative to request and scrutinize the CoA for these details.
Table 1: Key Quality Attributes for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane Reference Standards
| Parameter | Typical Specification | Importance in Drug Development |
| Assay (by HPLC or GC) | ≥ 99.0% | Ensures the identity and overall purity of the material, providing confidence in its use for quantitative applications. |
| Enantiomeric Excess (ee) | ≥ 99.5% | A critical parameter that directly impacts the stereochemical purity of the final API. A high ee minimizes the formation of diastereomeric impurities.[] |
| (S)-Enantiomer | ≤ 0.15% | The primary chiral impurity that must be controlled to ensure the efficacy and safety of the final drug product. |
| Related Substances (by HPLC) | Each impurity ≤ 0.10% | Monitors for process-related impurities from the synthesis of the oxirane, which could potentially be carried through to the final API. |
| Total Impurities | ≤ 0.5% | Provides an overall assessment of the purity of the reference standard. |
| Residual Solvents (by GC-HS) | Conforms to ICH Q3C | Ensures that residual solvents from the manufacturing process are below the limits deemed safe for pharmaceutical use. |
| Water Content (by Karl Fischer) | ≤ 0.5% | Water can potentially lead to the degradation of the epoxide through hydrolysis, affecting its stability and purity. |
Potential Impurities: A Glimpse into the Synthetic Pathway
A thorough understanding of the synthetic route to (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is essential for identifying potential process-related impurities. A common synthetic approach involves the asymmetric epoxidation of a corresponding styrene derivative or the cyclization of a chiral halohydrin.
Based on these pathways, potential impurities that should be monitored in a reference standard include:
-
The (S)-enantiomer: The primary chiral impurity.
-
3,5-Bis(trifluoromethyl)acetophenone: A potential unreacted starting material from the synthesis of the styrene or halohydrin precursor.
-
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diol: The hydrolysis product of the epoxide.
-
Residual catalysts and reagents: From the asymmetric epoxidation or cyclization steps.
Experimental Protocol: Chiral HPLC Method for Purity and Enantiomeric Excess Determination
A robust and validated analytical method is crucial for the assessment of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[6] The following method is based on principles outlined in the USP monograph for Aprepitant and general practices for chiral separations.[2][7]
Objective: To determine the chemical purity (assay) and enantiomeric purity (enantiomeric excess) of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H (or equivalent) is recommended.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | A normal-phase mobile phase often provides excellent selectivity for chiral separations on polysaccharide-based CSPs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between resolution and analysis time. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and resolution in chiral chromatography. |
| Detection | UV at 220 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of the (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution (for Assay and Enantiomeric Purity): Prepare the sample to be tested at a concentration of 1 mg/mL in the mobile phase.
-
Resolution Solution: Prepare a solution containing approximately equal amounts of the (R)- and (S)-enantiomers (if available) to confirm the resolution of the method. If the (S)-enantiomer is not available, a sample known to contain it as an impurity can be used.
Data Analysis:
-
Assay: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram using the external standard method.
-
Enantiomeric Excess (ee): Calculate the ee using the following formula:
ee (%) = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Method Validation:
This analytical method should be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8][9][10]
Conclusion
The selection of a high-quality reference standard for (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a foundational step in the development of Aprepitant and other pharmaceuticals derived from this chiral intermediate. A comprehensive assessment of the reference standard's purity, with a particular focus on enantiomeric excess and potential process-related impurities, is essential. The implementation of a robust, validated chiral HPLC method is the cornerstone of this evaluation, providing the necessary data to ensure the quality and consistency of the synthetic process and, ultimately, the safety and efficacy of the final drug product. Researchers, scientists, and drug development professionals are encouraged to adopt a rigorous and scientifically sound approach to the qualification of such critical raw materials.
References
-
Veeprho Pharmaceuticals. Aprepitant Impurities and Related Compound. [Link]
-
U.S. Food and Drug Administration. BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]
-
Scribd. Aprepitant USP Monograph. [Link]
-
Health Canada. Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
-
National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]
-
PubMed. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. [Link]
-
Indian Journal of Basic and Applied Medical Research. Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. scribd.com [scribd.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbamr.com [ijbamr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. dujps.com [dujps.com]
Crystallographic Benchmarking: Absolute Configuration of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane Derivatives
Topic: Crystallographic Benchmarking: (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane Derivatives vs. Spectroscopic Alternatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane moiety is a critical pharmacophore in medicinal chemistry, serving as the chiral anchor for high-affinity NK1 receptor antagonists (e.g., Aprepitant, Fosaprepitant). In drug development, the absolute configuration (AC) of this epoxide is a " go/no-go " quality attribute.
While the parent epoxide is often a low-melting solid or oil, making direct X-ray analysis difficult, this guide compares the "Gold Standard" method—X-ray Crystallography of Derivatives —against modern spectroscopic alternatives like Vibrational Circular Dichroism (VCD) and NMR Mosher Analysis . We provide experimental workflows, decision matrices, and comparative data to guide your analytical strategy.
Part 1: The Analytical Challenge
The primary challenge with (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is two-fold:
-
Physical State: The parent epoxide often resists formation of diffraction-quality single crystals.
-
Light Atom Problem: The molecule lacks "heavy" atoms (Z > Si) required for reliable anomalous dispersion (absolute structure determination) using standard Mo-K
radiation, although the Fluorine atoms provide marginal signal.
Therefore, the industry standard involves derivatization —ring-opening the epoxide with a heavy-atom nucleophile or crystallizing a downstream intermediate.
Part 2: Comparative Analysis of Methods
X-ray Crystallography (The Gold Standard)
-
Principle: Diffraction of X-rays by a crystalline lattice. Absolute configuration is determined via the Flack Parameter , which quantifies anomalous scattering (Bjervet–Hassel differences).
-
Best For: IND-enabling data, regulatory submission, and definitive proof of structure.
-
Mechanism: Requires converting the epoxide to a crystalline derivative (e.g.,
-amino alcohol) or co-crystallization.
Vibrational Circular Dichroism (VCD)[1][2][3]
-
Principle: Differential absorption of left vs. right circularly polarized infrared light.[1]
-
Best For: Oils, liquids, and rapid screening without derivatization.
-
Mechanism: Compares experimental spectra with Density Functional Theory (DFT) calculated spectra.[2][3]
NMR Mosher's Method[4]
-
Principle: Diastereomeric derivatization with (R)- and (S)-MTPA chloride.
-
Best For: Quick bench-top confirmation if VCD/X-ray is unavailable.
-
Mechanism: Analysis of
(chemical shift differences) in H or F NMR.
Data Comparison Table
| Feature | X-ray Crystallography (Derivative) | VCD Spectroscopy | NMR (Mosher's Method) |
| Sample State | Single Crystal (Solid) | Solution / Oil | Solution |
| Confidence Level | Definitive (>99.9%) | High (>95%) | Moderate-High (Dependent on conformation) |
| Throughput | Low (Days to Weeks) | High (Hours) | Medium (Hours to Days) |
| Material Req. | 5–20 mg (recoverable) | 5–10 mg (recoverable) | 2–5 mg (destructive derivatization) |
| Key Metric | Flack Parameter ( | Sign agreement (Exp vs Calc) | |
| Regulatory Acceptance | Preferred | Accepted with validation | Supportive |
Part 3: Experimental Protocols & Data
Protocol A: Crystallization of the Epoxide Derivative
Since the parent epoxide is difficult to crystallize, the standard protocol involves ring-opening with a heavy-atom amine (e.g., p-bromobenzylamine) to generate a crystalline
Step-by-Step Workflow:
-
Ring Opening: Dissolve (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane (1.0 eq) in isopropanol. Add p-bromobenzylamine (1.1 eq). Reflux for 4–6 hours.
-
Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).
-
Crystallization (Vapor Diffusion):
-
Dissolve 20 mg of the purified amino-alcohol in a minimal amount of Methanol (inner vial).
-
Place the inner vial into a larger jar containing Pentane (anti-solvent).
-
Seal tightly and store at 4°C for 48–72 hours.
-
-
Harvest: Colorless prisms should form. Mount on a cryoloop using Paratone oil.
Representative Crystallographic Data
Note: The following parameters are representative of high-quality data for bis(trifluoromethyl)phenyl derivatives necessary for absolute assignment.
-
Crystal System: Monoclinic or Triclinic (common for these derivatives).
-
Space Group: Non-centrosymmetric (e.g.,
) — Required for chiral assignment. -
Radiation: Cu-K
( Å) is preferred over Mo-K if the heavy atom is weak, but Mo is standard for Bromine derivatives. -
Flack Parameter (
):- (Indicates Correct Absolute Configuration).
- (Indicates Inverted Structure).
-
R-Factor (
): < 5.0% indicates a high-quality solution.
Part 4: Visualization & Decision Logic
Diagram 1: Analytical Workflow for Chiral Epoxides
This diagram outlines the decision process for selecting the correct analytical method based on the physical state of the sample.
Caption: Decision matrix for assigning absolute configuration. Green nodes indicate definitive X-ray endpoints; Blue nodes indicate spectroscopic alternatives.
Diagram 2: The Derivatization Mechanism (Chemical Logic)
The following pathway illustrates the ring-opening mechanism used to generate the crystalline derivative.
Caption: Transformation of the amorphous epoxide into a crystalline solid via nucleophilic ring opening.
Part 5: Expert Insights & Causality
Why X-ray Remains Essential
While VCD is faster, X-ray crystallography provides direct spatial evidence . In the context of 3,5-bis(trifluoromethyl)phenyl derivatives:
-
Conformational Locking: The bulky trifluoromethyl groups often create disorder in the crystal lattice. Derivatization with a rigid linker (like a phenyl ring containing Bromine) "locks" the conformation, reducing thermal parameters and improving resolution.
-
Anomalous Scattering: The "Light Atom" nature of the epoxide (C, H, O, F) means the anomalous signal is weak. Using a Bromine derivative increases the absorption edge signal, allowing the Flack parameter to be determined with high precision (Standard Uncertainty < 0.05), which is chemically impossible with C/H/O alone using standard Mo sources.
Self-Validating the Protocol
To ensure your X-ray data is valid:
-
Check the Flack Parameter: It must be near 0 for the correct enantiomer. If it is near 0.5, you likely have a racemate or twinning.
-
Check the Solvent: If using vapor diffusion (Protocol A), ensure the anti-solvent (Pentane) does not co-crystallize in a disordered state, which can artificially inflate R-factors.
References
-
Vertex Pharmaceuticals / AstraZeneca. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD).[4][5][1] Bioorganic & Medicinal Chemistry Letters.[4][5]
-
MDPI. (2021). Absolute Configuration Determination... by a Combination of Mosher's Method and Chiroptical Approach.[1][6] Molecules.[2][4][5][1][3][6][7][8][9][10][11][12]
-
BenchChem. (2025).[12] Application Notes: Nucleophilic Ring-Opening of [3,5-Bis(phenylmethoxy)phenyl]oxirane.[12]
-
NIST. (2025). Oxirane, 2-methyl-2-phenyl- Data and Spectra.[13] NIST Chemistry WebBook.
-
WIPO. (2001). Process for the Synthesis of (2R, 2-alpha-R)-4-benzyl-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-1,4-oxazin-3-one.[14] (Aprepitant Intermediate Patent).
Sources
- 1. spark904.nl [spark904.nl]
- 2. Absolute configuration assignment of (3-phenyloxirane-2,2-diyl)bis(phenylmethanone) via density functional calculations of optical rotation and vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Oxirane, 2-methyl-2-phenyl- [webbook.nist.gov]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane proper disposal procedures
Executive Summary: Immediate Action Protocol
Compound Classification: High-Hazard Reactive Intermediate Primary Hazards: Alkylating Agent (Genotoxic Potential), Severe Eye/Skin Irritant, Persistent Fluorinated Compound (PFAS precursor potential).[1][2] Disposal Method: High-Temperature Incineration (HTI) with HF scrubbing.[1][2] Prohibited: Do NOT dispose of down drains. Do NOT mix with strong oxidizers or amines in waste streams.[2]
Chemical Identification & Hazard Characterization
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1][2] This compound is a chiral fluorinated styrene oxide derivative, commonly used in the synthesis of NK1 receptor antagonists (e.g., Aprepitant).[1][2]
| Property | Specification |
| Chemical Name | (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane |
| Common Synonyms | (R)-3,5-Bis(trifluoromethyl)styrene oxide; Aprepitant Epoxide Intermediate |
| CAS Number | 127152-64-1 (Racemic); Stereospecific CAS may vary by vendor |
| Physical State | Colorless to pale yellow liquid |
| Reactivity | Epoxide Ring: Susceptible to ring-opening by nucleophiles (water, amines, thiols).[1][2][3] Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF).[1][2] |
| Flash Point | ~85°C (Estimated) - Class IIIA Combustible Liquid |
Critical Hazards (The "Why" Behind the Protocol)
-
Epoxide Reactivity: The strained three-membered ring is an electrophile.[2] It can alkylate DNA (mutagenic risk) and polymerize exothermically if catalyzed by strong acids or Lewis acids.[1][2]
-
Electron-Deficient Nature: The two -CF3 groups are strong electron-withdrawing groups (EWGs).[1][2][3] This makes the epoxide ring less reactive to general nucleophiles than unsubstituted styrene oxide but highly susceptible to acid-catalyzed ring opening.[2][3]
-
Fluorine Persistence: The C-F bonds are chemically inert under standard biological conditions.[2] Improper disposal (landfill/sewer) contributes to environmental accumulation of fluorinated organics.[1][2]
Pre-Disposal Stabilization (Quenching)
Objective: Deactivate the reactive epoxide ring before long-term waste storage to prevent pressure buildup or accidental polymerization.[1][2][3] Scope: Recommended for quantities >10 mL or concentrated stock solutions.
Reagents Required:
-
Solvent: Tetrahydrofuran (THF) or Acetone (to solubilize the lipophilic epoxide).[1][2]
-
Acid Catalyst: 10% Sulfuric Acid (H₂SO₄) or 1M Hydrochloric Acid (HCl).[1][2]
-
Vessel: Round-bottom flask with magnetic stirring and temperature monitoring.[1][2][3]
Step-by-Step Quenching Protocol:
-
Dilution: Dissolve the waste epoxide in THF (Ratio 1:5 v/v). The -CF3 groups make this compound hydrophobic; water alone will not mix.[1][2][3]
-
Acidification: Slowly add 10% H₂SO₄ (0.5 equivalents relative to epoxide) dropwise while stirring.
-
Reaction Time: Stir at room temperature for 2–4 hours.
-
Neutralization: Once the epoxide is consumed, neutralize the mixture to pH 7 using Saturated Sodium Bicarbonate (NaHCO₃).[1][2]
-
Waste Segregation: Transfer the resulting mixture to the "Halogenated Organic Solvent" waste stream.[2]
Warning: Do not use concentrated amines for quenching unless strictly controlled. The reaction with amines is exothermic and can result in rapid polymerization.[2]
Waste Stream Segregation & Packaging
If quenching is not feasible (e.g., small analytical samples), the compound must be packed as "Lab Pack" waste for incineration.[1][2]
| Waste Category | Halogenated Organic |
| Container Type | High-Density Polyethylene (HDPE) or Glass (Amber).[1][3] Avoid metal if acidic impurities are present.[2] |
| Labeling | Must read: "Hazardous Waste - Fluorinated Epoxide" Hazard Codes: Flammable, Toxic, Irritant. |
| Segregation | Keep Away From: Oxidizers (Nitric acid), Amines, and Alkali metals.[1][2][3] |
| Secondary Containment | Store bottle within a polyethylene tray to capture leaks. |
Final Disposal: Incineration Parameters
The presence of six fluorine atoms per molecule dictates the disposal route.[2] Standard incineration is insufficient due to the formation of HF gas and potential incomplete combustion of the fluorinated aromatic ring.[2]
-
Method: Rotary Kiln Incineration at >1100°C.[2]
-
Requirement: The facility must be equipped with Wet Scrubbers (Caustic Soda/Lime) to capture Hydrogen Fluoride (HF) emissions.[1][2]
-
Regulatory Code (US RCRA): Likely falls under D001 (Ignitable) and potentially D022 (if chloroform is used as solvent).[1][2] Check local lists for specific halogenated codes.
Emergency Spill Response
Scenario: 100 mL bottle breakage in a fume hood.
-
Evacuate & Ventilate: Clear the immediate area.[2] Sash down.
-
PPE: Nitrile gloves (double gloved) or Silver Shield® laminate gloves (for longer exposure), safety goggles, lab coat.[1][2]
-
Containment: Do NOT use water. Use a Solvent Absorbent (activated carbon, vermiculite, or polypropylene pads).[1][2]
-
Why: Water may spread the hydrophobic liquid.[2]
-
-
Cleanup:
Decision Logic & Workflow
The following diagram illustrates the decision process for handling (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane waste.
Figure 1: Operational workflow for the safe disposal of fluorinated epoxide waste.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 6918365 (Aprepitant) and related intermediates. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Best Demonstrated Available Technology (BDAT) Background Document for Organic Chemical Wastes (Incineration). Retrieved from [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. (Discussion on Epoxide Ring Opening and Electron-Deficient Arenes). Oxford University Press.[2]
Sources
Personal protective equipment for handling (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
[1]
Executive Summary & Chemical Context
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane (CAS 127158-53-4) is a chiral epoxide intermediate, critical in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant).[1]
The Core Hazard: While often classified as an irritant (H315/H319), the epoxide functionality renders this compound a potent alkylating agent. In the absence of full toxicological data, it must be handled as a Potentially Genotoxic Impurity (PGI) .[1] Furthermore, the bis(trifluoromethyl) moiety significantly increases lipophilicity, facilitating rapid dermal absorption and potential systemic toxicity.[1]
Operational Directive: Standard laboratory "good practices" are insufficient. Handlers must employ a Zero-Skin-Contact protocol.[1][2] The lipophilic nature of the fluorinated ring combined with the reactivity of the oxirane ring creates a unique hazard profile requiring specific barrier protection.
Hazard Profiling & Risk Assessment
| Parameter | Specification | Operational Implication |
| Physical State | Solid (White/Off-white powder) | High risk of electrostatic charging during weighing due to C-F bonds.[1] |
| Melting Point | ~61 °C | Low melting point; friction during scraping/transfer can induce melting or sublimation.[1] |
| Reactivity | Electrophilic (Epoxide) | Reacts violently with strong nucleophiles (amines, thiols) and Lewis acids.[1] |
| Primary Routes | Inhalation (Dust), Dermal | Critical: Fluorinated motif enhances skin permeation.[1] |
| Signal Word | WARNING / DANGER | Treat as a sensitizer (H317) and suspected mutagen (H341).[1] |
The PPE Shield: Selection Matrix
This matrix prioritizes permeation resistance over dexterity.[1] Standard thin-mil nitrile gloves are insufficient for prolonged contact with fluorinated epoxides in solution.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Dry Solid) | Double Nitrile (min.[1] 5 mil outer, 4 mil inner) | For weighing/transferring solids, double nitrile provides adequate protection against dust.[1] |
| Hand Protection (Solution) | Laminate (Silver Shield/4H) under Nitrile | Crucial: Epoxides can permeate nitrile in <15 mins.[1] Laminate liners provide >4hr breakthrough time.[1] Outer nitrile provides grip.[1] |
| Respiratory | Fume Hood (Primary) ; N95/P100 (Secondary) | All open handling must occur in a certified fume hood.[1] Use P100 if weighing outside a hood (discouraged).[1] |
| Body Defense | Tyvek® Lab Coat (w/ cuffs) | Cotton coats absorb liquids.[1] Tyvek repels dust and splashes.[1] Tape cuffs to gloves for high-risk transfers.[1] |
| Ocular | Chemical Splash Goggles | Safety glasses allow vapor/dust entry from the sides.[1] Goggles are mandatory.[1] |
Operational Protocol: Step-by-Step
Phase A: Engineering Controls & Setup
-
Static Control: Fluorinated powders are prone to static. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
Hood Verification: Ensure face velocity is 0.5 m/s (100 fpm).
-
Decontamination Prep: Prepare a quench solution before opening the bottle.
-
Quench Mix: 10% Ethanolamine in water (or aqueous sodium bicarbonate).[1]
-
Phase B: Weighing & Transfer
-
Don PPE: Put on laminate inner gloves, then nitrile outer gloves. Ensure Tyvek cuffs are over the outer glove.
-
Open Container: Slowly. If material has sublimed onto the cap, tap gently to dislodge.
-
Transfer: Use a disposable plastic spatula (avoid metal if possible to reduce static spark risk, though ignition risk is low, static dispersion is high).[1]
-
Dissolution: Add solvent immediately to the weighing vessel to suppress dust.
Phase C: Reaction & Quenching[3][4]
-
Closed System: Run reactions in a closed vessel. Vent through a scrubber if heating.[1]
-
Spill Management:
Phase D: Waste Disposal
-
Segregation: Do not mix with general organic waste immediately.[1]
-
Deactivation: Treat waste streams with aqueous base (NaOH or NaHCO3) to open the epoxide ring before final disposal.[1]
-
Labeling: Mark clearly as "Fluorinated Epoxide Waste - Toxic."[1]
Visualization: Hierarchy of Controls Workflow
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Fail-Safe" loops.
Caption: Operational workflow emphasizing the divergence in PPE based on physical state and the critical "No Sweeping" rule for spills.
References
-
PubChem. (n.d.).[1] Compound Summary: (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane.[1] National Library of Medicine.[1] Retrieved February 17, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Epoxides and genotoxicity alerts. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
